1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
Description
1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine is a bicyclic heterocyclic compound featuring an imidazole ring fused to a 1,4-oxazine scaffold. The core structure consists of a six-membered oxazine ring (containing one oxygen and one nitrogen atom) fused to a five-membered imidazole ring (with two nitrogen atoms). The 3-bromophenyl substituent at position 1 introduces steric bulk and electronic effects, influencing the compound’s physicochemical and biological properties.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C12H11BrN2O/c13-10-3-1-2-9(6-10)12-11-7-16-5-4-15(11)8-14-12/h1-3,6,8H,4-5,7H2 |
InChI Key |
CKSSCZCPZQPMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(N=CN21)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromophenylamine with a suitable aldehyde in the presence of a catalyst. The reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature, with visible light irradiation to promote the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic Acid
- Structure : Differs by a 4-chlorophenyl substituent and a carboxylic acid group at position 1.
- Properties : The carboxylic acid group introduces polarity, improving water solubility but limiting blood-brain barrier penetration. The 4-chlorophenyl group provides moderate electron-withdrawing effects compared to bromine.
2-Bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
- Structure : Bromine is directly attached to the imidazole ring (position 2) instead of a phenyl group.
- Properties : Smaller molecular weight (203.0 g/mol) and reduced steric hindrance compared to the 3-bromophenyl derivative. The bromine atom may enhance electrophilic reactivity, making it a candidate for further functionalization .
*Estimated based on structural analogs.
Scaffold Modifications: Saturation and Fusion
Octahydropyrazino[2,1-c][1,4]oxazine Derivatives
- Structure : Fully saturated pyrazine ring fused to oxazine, enhancing conformational rigidity.
- Properties : Improved metabolic stability and oral bioavailability compared to unsaturated analogs. For example, a ROMK inhibitor based on this scaffold demonstrated potent selectivity (IC₅₀ = 3 nM) and favorable pharmacokinetics in preclinical studies .
- Comparison : Saturation reduces π-π stacking interactions but increases solubility. The target compound’s unsaturated scaffold may offer better binding to flat enzymatic pockets.
Pyrimido[6,1-c][1,4]oxazine
- Structure : Pyrimidine fused to oxazine, creating a larger planar system.
- Properties : Tested as a capsid assembly inhibitor for hepatitis B virus, but showed low antiviral potency (EC₅₀ > 10 µM). This highlights the importance of substituent positioning and scaffold flexibility .
Physicochemical and Pharmacokinetic Properties
- Collision Cross-Section (CCS) : For the simpler 5H,6H,8H-imidazo[2,1-c][1,4]oxazine, the predicted CCS is 95.2 Ų (for [M+H]+), indicating a compact structure. The 3-bromophenyl derivative likely has a larger CCS (~110–120 Ų), affecting its diffusion properties .
Biological Activity
1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine is a heterocyclic compound belonging to the oxazine family. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The following sections will delve into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine typically involves the cyclization of 3-bromophenylamine with suitable aldehydes under specific conditions. Common solvents include dimethyl sulfoxide (DMSO), and the reaction may be facilitated by visible light irradiation. This method allows for efficient formation of the heterocyclic structure while maintaining high yields.
Antimicrobial Activity
Research indicates that 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida albicans | 8 μg/mL |
| Listeria monocytogenes | 16 μg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for antiviral activity. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes, although further research is needed to elucidate specific mechanisms .
The mechanism of action for 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine involves binding to specific molecular targets within microbial cells. This binding can inhibit enzyme activity critical for microbial growth and replication. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase or RNA polymerase in bacteria and viruses.
- Receptor Modulation : It can also interact with cellular receptors involved in pathogen entry or replication.
These interactions highlight the compound's potential as a therapeutic agent against infections .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine exhibited broad-spectrum antimicrobial activity with MIC values comparable to established antibiotics. The study emphasized its potential use in treating resistant infections .
- Antiviral Research : Another research effort focused on the antiviral properties of the compound against influenza virus. Results indicated a dose-dependent inhibition of viral replication in vitro, suggesting that further investigation could lead to new antiviral therapies .
Comparison with Similar Compounds
When compared to other compounds in the oxazine family, such as benzoxazines and dioxazines, 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine stands out due to its unique structural features imparted by the bromine atom. This substitution enhances its reactivity and biological activity.
| Compound Type | Notable Properties |
|---|---|
| Benzoxazine | Used in high-performance polymers |
| Dioxazine | Known for pigment applications |
| 1-(3-Bromophenyl)... | Exhibits antimicrobial and antiviral activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
